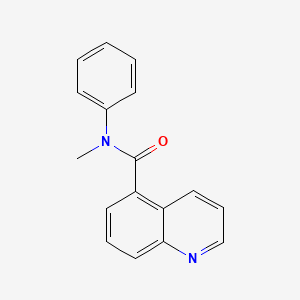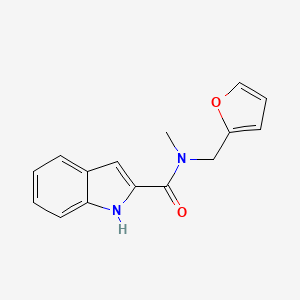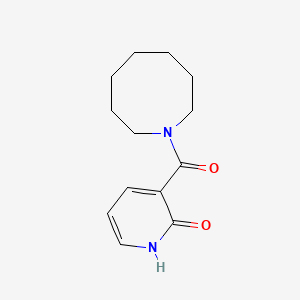![molecular formula C14H20N4O B7476150 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to overcome the resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC) patients. AZD-9291 has been shown to be effective in treating NSCLC patients with the T790M EGFR mutation, which is the most common mechanism of acquired resistance to first and second-generation EGFR TKIs.
Mécanisme D'action
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide works by irreversibly binding to the ATP-binding site of the mutant EGFR, preventing the activation of downstream signaling pathways that promote tumor growth and survival. This binding is highly selective for the T790M EGFR mutation, with minimal activity against wild-type EGFR.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to have a favorable safety profile in clinical trials, with the most common adverse events being diarrhea, rash, and nausea. 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has also been shown to have a low potential for drug-drug interactions, which is important for patients who may be taking other medications.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has several advantages for lab experiments, including its high selectivity for the T790M EGFR mutation, its irreversible binding to the mutant EGFR, and its low potential for drug-drug interactions. However, 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide also has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.
Orientations Futures
There are several future directions for the research and development of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide, including:
1. Combination therapy with other targeted agents or immunotherapy to improve treatment outcomes for NSCLC patients.
2. Development of new formulations of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide to improve its pharmacokinetic and pharmacodynamic properties.
3. Evaluation of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide in other cancer types that harbor the T790M EGFR mutation.
4. Investigation of the mechanisms of resistance to 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide and development of strategies to overcome this resistance.
5. Exploration of the potential of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide as a biomarker for patient selection in clinical trials.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide involves several steps, starting with the reaction of 5-bromo-2-chloropyridine with 2,2-dimethyl-1,3-propanediol to form 5-bromo-2-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridine. This intermediate is then reacted with 4-amino-3-nitropyrazole to form 2,2-dimethyl-N-(5-(4-amino-3-nitrophenyl)pyrazolo[3,4-b]pyridin-2-yl)propanamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with the T790M EGFR mutation. In preclinical studies, 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to be highly selective for the mutant EGFR, with minimal activity against wild-type EGFR. In clinical trials, 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has demonstrated a high response rate and durable responses in NSCLC patients with the T790M EGFR mutation.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-9(2)18-12-10(7-16-18)6-11(8-15-12)17-13(19)14(3,4)5/h6-9H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZFPCWXRCKRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)

![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)


